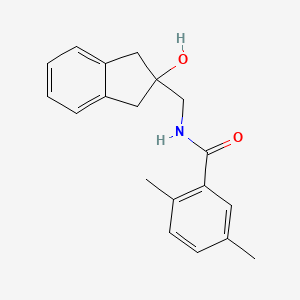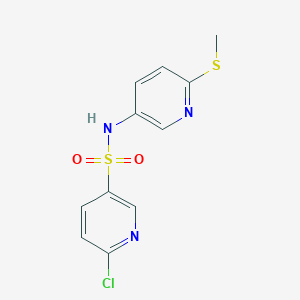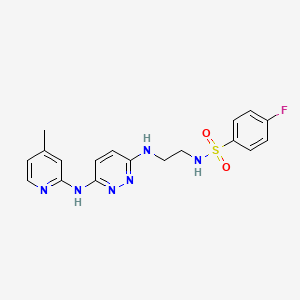![molecular formula C18H19N5O4 B2501806 Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 839682-40-5](/img/no-structure.png)
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Approaches
The compound has been synthesized and characterized through various approaches. For instance, it was synthesized as part of a study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing the compound's potential for antimicrobial applications. The process involved acetylation, treatment with triethylamine and formamide, and refluxation with urea and sodium ethoxide, indicating a complex multi-step synthesis procedure (Sharma et al., 2004).
Crystal Structure Insights
Detailed crystal structure analysis of similar compounds has been conducted, offering insights into the structural conformation and interactions at the molecular level. For example, a study on azilsartan methyl ester ethyl acetate hemisolvate provided detailed information on the molecule's crystal structure, including dihedral angles and hydrogen bonding patterns, which could be relevant for understanding the physical and chemical properties of the compound (Li et al., 2015).
Chemical Interactions and Reactions
Various studies have explored the chemical interactions and reactions involving similar compounds. For instance, research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents elucidated the synthesis pathways and biological activities of these compounds, highlighting their strong DNA affinities and in vivo activities (Ismail et al., 2004). Another study synthesized and evaluated the antibacterial activity of novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines, indicating the compound's potential in antimicrobial applications (Desai et al., 2001).
Catalytic Activity
Research has also explored the catalytic properties of related compounds. For example, a study on Bronsted acidic ionic liquid catalyzed an eco-friendly and efficient procedure for the synthesis of 2,4,5-trisubstituted imidazole derivatives showcased the catalyst's efficiency and eco-friendliness (Hilal & Hanoon, 2019). Another study reported the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes, as efficient catalysts in transesterification and acylation reactions, emphasizing the versatility of similar compounds in catalytic applications (Grasa et al., 2002).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione with ethyl 2-bromoacetate, followed by hydrolysis and methylation of the resulting intermediate.", "Starting Materials": [ "2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione", "Ethyl 2-bromoacetate", "Sodium hydroxide", "Methyl iodide", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione (1.0 g, 4.2 mmol) and ethyl 2-bromoacetate (1.2 g, 5.0 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "Step 2: Add K2CO3 (1.5 g, 10.8 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 4: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.", "Step 5: Dissolve the residue in ethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) in water (5 mL).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with acetic acid and extract with diethyl ether (3 x 50 mL).", "Step 8: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.", "Step 9: Dissolve the residue in dry DMF (10 mL) and add methyl iodide (1.0 g, 7.0 mmol).", "Step 10: Stir the reaction mixture at room temperature for 24 hours.", "Step 11: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 12: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the desired product, Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate, as a white solid (1.0 g, 70% yield)." ] } | |
CAS RN |
839682-40-5 |
Product Name |
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Molecular Formula |
C18H19N5O4 |
Molecular Weight |
369.381 |
IUPAC Name |
methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C18H19N5O4/c1-11-6-4-5-7-12(11)21-8-9-22-14-15(19-17(21)22)20(2)18(26)23(16(14)25)10-13(24)27-3/h4-7H,8-10H2,1-3H3 |
InChI Key |
WHFSHHIZFVFFLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)

![2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2501727.png)
![3-[3-(3-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)



![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2501745.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)